molecular formula C11H18O3 B12562580 Ethyl (2-acetylcyclopentyl)acetate CAS No. 188620-87-3

Ethyl (2-acetylcyclopentyl)acetate

Cat. No.: B12562580
CAS No.: 188620-87-3
M. Wt: 198.26 g/mol
InChI Key: BNWFVPZEGRTPDQ-UHFFFAOYSA-N
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Description

Ethyl (2-acetylcyclopentyl)acetate is an alicyclic ester characterized by a cyclopentane ring substituted with an acetyl group (COCH₃) at the 2-position and an ethyl acetate moiety attached via a methylene bridge.

The compound’s synthesis likely involves cyclopentane ring functionalization, such as Friedel-Crafts acylation or esterification of cyclopentanol derivatives, followed by esterification with ethyl acetate precursors. Similar compounds are frequently used as intermediates in pharmaceutical synthesis (e.g., anti-inflammatory agents or protease inhibitors) and agrochemicals due to their balanced lipophilicity and stereochemical versatility .

Properties

CAS No.

188620-87-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(2-acetylcyclopentyl)acetate

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)7-9-5-4-6-10(9)8(2)12/h9-10H,3-7H2,1-2H3

InChI Key

BNWFVPZEGRTPDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetylcyclopentyl)acetate typically involves the esterification of 2-acetylcyclopentanone with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency and yield of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetylcyclopentyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-acetylcyclopentanone and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of ethyl (2-acetylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of its constituent parts, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Ring Size and Substituent Position :

  • Cyclopentane vs. Cyclohexane : Ethyl 3-oxocyclohexane-1-carboxylate (cyclohexane ring) exhibits higher thermal stability due to reduced ring strain compared to cyclopentane analogs .
  • 2-Oxo vs. 2-Acetyl : The 2-oxocyclopentyl group (ketone) in Ethyl 2-(2-oxocyclopentyl)acetate increases polarity, enhancing solubility in polar solvents, whereas the acetyl group in the target compound may improve steric bulk for chiral resolution .

Functional Group Diversity: Amino-substituted analogs (e.g., Ethyl 2-amino-2-cyclopentylacetate) introduce hydrogen-bonding capacity, favoring use in peptide coupling reactions . Aromatic esters (e.g., Ethyl 2-phenylacetoacetate) leverage π-π interactions for applications in UV-absorbing materials or fragrance synthesis .

Physicochemical and Reactivity Trends

  • Polarity : Cyclopentane derivatives with oxygen-containing substituents (e.g., oxo, acetyl) exhibit higher polarity than fluorinated or hydrocarbon analogs, impacting chromatographic retention times .
  • Reactivity: The β-ketoester group in Ethyl 2-phenylacetoacetate facilitates keto-enol tautomerism, enabling nucleophilic reactions absent in saturated cyclopentyl esters .

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